molecular formula C13H16Si B3055429 Silane, 2,4-cyclopentadien-1-yldimethylphenyl- CAS No. 64743-26-6

Silane, 2,4-cyclopentadien-1-yldimethylphenyl-

Cat. No.: B3055429
CAS No.: 64743-26-6
M. Wt: 200.35 g/mol
InChI Key: RZHQPKYEELJIMK-UHFFFAOYSA-N
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Description

Silane, 2,4-cyclopentadien-1-yldimethylphenyl- is an organosilicon compound with the molecular formula C13H16Si and a molecular weight of 200.35 g/mol. This compound is characterized by the presence of a cyclopentadienyl group, a dimethylphenyl group, and a silicon atom. It is used in various chemical applications due to its unique structural properties.

Properties

IUPAC Name

cyclopenta-2,4-dien-1-yl-dimethyl-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Si/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHQPKYEELJIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511959
Record name (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64743-26-6
Record name (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- typically involves the reaction of cyclopentadienyl lithium with dimethylphenylchlorosilane. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product .

Industrial production methods for silanes often involve the reaction of silicon with hydrogen chloride to produce trichlorosilane, which is then further reacted to form various organosilicon compounds

Chemical Reactions Analysis

Silane, 2,4-cyclopentadien-1-yldimethylphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Silanes can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride.

    Substitution: The silicon atom in silanes can undergo nucleophilic substitution reactions with halides or alkoxides.

Common reagents and conditions used in these reactions include the use of catalysts such as platinum or palladium for hydrosilylation reactions, and the use of strong acids or bases for substitution reactions . Major products formed from these reactions include various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, 2,4-cyclopentadien-1-yldimethylphenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Silanes are used in the modification of surfaces for biological assays and in the development of biosensors.

    Medicine: Organosilicon compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.

    Industry: Silanes are used in the production of coatings, adhesives, and sealants due to their ability to improve adhesion and durability

Mechanism of Action

The mechanism of action of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, leading to the formation of stable siloxane and silane bonds. These interactions can modify the physical and chemical properties of surfaces, making them more hydrophobic or hydrophilic depending on the functional groups attached .

Comparison with Similar Compounds

Silane, 2,4-cyclopentadien-1-yldimethylphenyl- can be compared with other similar compounds such as:

    Phenylsilane: Similar in structure but lacks the cyclopentadienyl group.

    Vinylsilane: Contains a vinyl group instead of the cyclopentadienyl group.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

The uniqueness of Silane, 2,4-cyclopentadien-1-yldimethylphenyl- lies in its combination of the cyclopentadienyl and dimethylphenyl groups, which impart specific reactivity and stability to the compound .

Biological Activity

Silane, 2,4-cyclopentadien-1-yldimethylphenyl- (CAS No. 64743-26-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this silane derivative, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Targets and Pathways

  • Cyclin-Dependent Kinase 2 (CDK2) : Similar compounds have been identified as inhibitors of CDK2, which is essential for cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation and may induce apoptosis in cancer cells.
  • Biochemical Pathways : The inhibition of CDK2 affects several signaling networks including:
    • RAS/RAF/MEK/ERK Pathway
    • PI3K/AKT/mTOR Pathway
    • Nuclear Factor Kappa B (NF-κB) Pathway

These pathways are critical for cell survival and proliferation, indicating that silane derivatives could potentially exert anti-cancer effects by modulating these pathways.

The biochemical properties of silane compounds often include their solubility, stability, and interaction with biological macromolecules. While specific data on silane, 2,4-cyclopentadien-1-yldimethylphenyl- is sparse, general characteristics can be inferred from related silanes:

PropertyDescription
Solubility Typically low in water but may dissolve in organic solvents.
Stability Generally stable under ambient conditions but may hydrolyze in moist environments.
Reactivity Can react with nucleophiles; potential for cross-linking with biomolecules.

Cellular Effects

Research on similar silane compounds indicates that they can influence various cellular processes:

  • Cell Growth Inhibition : Compounds interacting with CDK2 have demonstrated the ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • Apoptosis Induction : In studies involving related compounds, apoptosis was induced through mechanisms involving caspase activation and down-regulation of pro-survival signals like p-AKT.

Q & A

Q. Characterization :

  • NMR : ¹H/¹³C NMR to confirm cyclopentadienyl aromaticity (δ 5.5–6.5 ppm) and dimethylphenyl methyl signals (δ 1.0–1.5 ppm).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns for silicon.
  • X-ray Diffraction : Single-crystal XRD resolves steric configurations and bond lengths (critical for confirming Si-Cp bonding) .

Advanced: How do substituents (e.g., dimethylphenyl vs. phenyl) influence the reactivity of silacyclopentadienes?

Methodological Answer:
Experimental Design :

Comparative Kinetics : Conduct nucleophilic substitution reactions (e.g., with Grignard reagents) on phenyl- and dimethylphenyl-substituted silanes. Monitor progress via in situ ²⁹Si NMR.

Steric Analysis : Use X-ray crystallography to compare bond angles and torsional strain.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to evaluate steric maps and electron density at Si centers.
Key Insight : notes phenyl groups resist substitution due to steric/electronic stabilization. Dimethylphenyl groups may exacerbate this, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .

Advanced: How to analyze electronic effects of the cyclopentadienyl ligand on silane stability?

Methodological Answer:
Multimodal Approach :

Electrochemical Studies : Cyclic voltammetry to measure redox potentials (indicates electron-donating capacity of Cp ligands).

UV-Vis Spectroscopy : Compare λₘₐₓ shifts in charge-transfer transitions between Si-Cp and Si-aryl bonds.

Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures with ligand electronic contributions.
Example : Cp’s aromaticity may delocalize electron density onto Si, enhancing thermal stability but reducing electrophilicity .

Advanced: Resolving contradictions in reported thermal stability data for similar silanes

Methodological Answer:
Conflict Resolution Strategy :

Reproduce Conditions : Replicate conflicting studies under controlled atmospheres (e.g., inert vs. ambient).

In Situ Monitoring : Use DSC (Differential Scanning Calorimetry) coupled with mass spectrometry to detect decomposition byproducts.

Cross-Validation : Compare results with computational models (e.g., bond dissociation energies calculated via Gaussian).
Note : Discrepancies often arise from trace moisture or oxygen. Strict anhydrous protocols (e.g., glovebox synthesis) are critical .

Advanced: Strategies for modifying cyclopentadienyl ligands in silanes for catalytic applications

Methodological Answer:
Synthetic Modifications :

Ring Functionalization : Introduce electron-withdrawing groups (e.g., COOR) via electrophilic substitution on Cp.

Heteroatom Incorporation : Replace Cp carbons with N or S (e.g., silaazoles) to alter Lewis acidity.

Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl groups to Cp.
Challenge : highlights limited ligand exchange in phenyl-substituted siloles. Overcome this via radical-initiated pathways or photochemical activation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, 2,4-cyclopentadien-1-yldimethylphenyl-
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Silane, 2,4-cyclopentadien-1-yldimethylphenyl-

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